2-chloro-N-propylaniline

Overview

Description

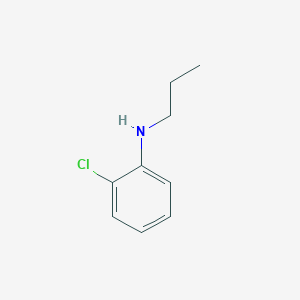

2-Chloro-N-propylaniline is an organic compound with the chemical formula C9H12ClN. It is classified as an aniline derivative, which is a type of aromatic amine that contains an amino group (–NH2) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-propylaniline typically involves multiple steps:

Friedel-Crafts Acylation:

Nitration and Reduction: The nitration of the benzene ring introduces a nitro group, which is subsequently reduced to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-propylaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amino groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Major Products

Substitution Products: Various substituted aniline derivatives depending on the nucleophile used.

Oxidation Products: Nitroso and nitro derivatives of this compound.

Reduction Products: Amino derivatives formed from the reduction of nitro groups.

Scientific Research Applications

2-Chloro-N-propylaniline has several scientific research applications:

Environmental Monitoring: Functionalized derivatives of this compound are used as selective sensors for detecting heavy metals in water, particularly mercury ions.

Material Science: It is used in the synthesis of conductive and emissive materials for electronic applications.

Pharmaceuticals: Aniline derivatives are explored for their potential use in drug development due to their biological activity.

Mechanism of Action

. This suggests that 2-chloro-N-propylaniline may exert its effects through similar pathways.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-N-phenylacetamide: Shares structural similarities and potential biological activities.

3-Ethyl-1-chloro-2-heptanamine: Another aniline derivative with different alkyl substituents.

Uniqueness

2-Chloro-N-propylaniline is unique due to its specific combination of a chlorine atom and a propyl group attached to the aniline structure. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications such as selective sensing and material science.

Biological Activity

2-Chloro-N-propylaniline is an organic compound with the molecular formula CHClN. It belongs to the class of anilines, which are characterized by the presence of an amino group attached to an aromatic ring. The biological activity of this compound has garnered interest due to its potential applications in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is structurally defined by a chlorine atom attached to the benzene ring and a propyl group linked to the nitrogen atom. This configuration influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 173.65 g/mol |

| Melting Point | 22-24 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against fungal pathogens. A notable research effort evaluated its antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.

Case Study: Antifungal Activity

In a study published in 2022, this compound demonstrated significant antifungal activity with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) between 512-1024 µg/mL . The compound inhibited biofilm formation by up to 92% and disrupted preformed biofilms by approximately 87% . Notably, it did not interact with ergosterol or damage the fungal cell wall, suggesting a unique mechanism of action distinct from traditional antifungals like amphotericin B and fluconazole .

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, its structural features suggest potential interactions with various biological targets, including:

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Binding: Possible binding to receptors that modulate cellular responses.

Toxicological Considerations

While exploring its biological activity, it is crucial to consider the toxicological profile of this compound. Anilines are often associated with toxicity, and studies should assess the compound's safety profile in vivo.

Properties

IUPAC Name |

2-chloro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWGYBJTIFPBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569654 | |

| Record name | 2-Chloro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55238-18-1 | |

| Record name | 2-Chloro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.